molecular formula C20H18ClFN2O2S B11597751 (5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11597751
M. Wt: 404.9 g/mol
InChI Key: NDGPZGVBNDUCFK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of (5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as halogenation and alkylation.

    Condensation Reaction: The intermediate compounds undergo a condensation reaction to form the desired imidazolidinone structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, where functional groups on the compound are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with similar compounds such as dichloroanilines and other halogenated imidazolidinones. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Properties

Molecular Formula

C20H18ClFN2O2S

Molecular Weight

404.9 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H18ClFN2O2S/c1-2-8-24-19(25)17(23-20(24)27)11-13-6-7-18(16(21)10-13)26-12-14-4-3-5-15(22)9-14/h3-7,9-11H,2,8,12H2,1H3,(H,23,27)/b17-11-

InChI Key

NDGPZGVBNDUCFK-BOPFTXTBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Cl)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Cl)NC1=S

Origin of Product

United States

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